- An efficient synthesis of (R)-GABOB and of (±)-GABOB, Organic Preparations and Procedures International, 2007, 39(5), 509-513
Cas no 924-49-2 (4-Amino-3-Hydroxybutanoic Acid)
4-Amino-3-Hydroxybutanoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-3-hydroxybutanoic acid
- 4-Amino-3-hydroxybutyric Acid
- Butanoic acid,4-amino-3-hydroxy-
- DL-GAMMA-AMINO-B-HYDROXYBUTYRIC ACIDCRYS TALLINE
- DL-γ-AMINO-B-HYDROXYBUTYRIC ACIDCRYS TALLINE
- (±)-4-Amino-3-hydroxybutyric acid
- Buxamine
- Gabob
- DL-4-Amino-3-hydroxybutyric acid
- 3-Hydroxy-GABA
- Gamibetal
- Gabomade
- Gaboril
- Gamma-amino-beta-hydroxybutyric acid
- Idramina
- Gaminal
- Gabimex
- Buksamin
- Bogil
- Butanoic acid, 4-amino-3-hydroxy-
- Buxamin
- Gabobe
- beta-Oxy-gaba
- 3-Hydroxy-4-aminobutyric acid
- Buxamine (VAN)
- gamma-Amino-beta-hydroxybutyrate
- beta-Hydroxy-gamma-aminobutyrate
- 4-Amino-3-hydroxy-butyric acid
- BUTYRIC ACID, 4-AMINO-3-HYDROXY-
- beta-H
- 4-Amino-3-hydroxybutanoic acid (ACI)
- Butanoic acid, 4-amino-3-hydroxy-, (±)- (ZCI)
- Butyric acid, 4-amino-3-hydroxy-, DL- (8CI)
- DL
- Butyric acid, γ-amino-β-hydroxy- (3CI)
- (RS)-3-Hydroxy-γ-aminobutyric acid
- (RS)-4-Amino-3-hydroxybutanoic acid
- (RS)-γ-Amino-β-hydroxybutyric acid
- (±)-3-Hydroxy-4-aminobutanoic acid
- (±)-4-Amino-3-hydroxybutanoic acid
- (±)-β-Hydroxy-GABA
- 3-Hydroxy-4-aminobutanoic acid
- DL-3-Hydroxy-4-aminobutyric acid
- DL-4-Amino-3-hydroxybutanoic acid
- DL-β-Hydroxy-γ-aminobutyric acid
- DL-γ-Amino-β-hydroxybutyric acid
- NSC 40244
- β-Hydroxy-GABA
- β-Hydroxy-γ-aminobutyric acid
- γ-Amino-β-hydroxybutyric acid
- 4-Amino-3-Hydroxybutanoic Acid
-
- MDL: MFCD00008141
- Inchi: 1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)
- InChI Key: YQGDEPYYFWUPGO-UHFFFAOYSA-N
- SMILES: O=C(CC(CN)O)O
Computed Properties
- Exact Mass: 119.05800
- Monoisotopic Mass: 119.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 83.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.6
- Surface Charge: 0
- XLogP3: -3.5
Experimental Properties
- Color/Form: White crystalline solid
- Density: 1.312±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 223 °C (dec.) (lit.)
- Boiling Point: 222.38°C (rough estimate)
- Refractive Index: 1.4183 (estimate)
- Solubility: Soluble (999 g/l) (25 º C),
- Water Partition Coefficient: almost transparency
- PSA: 83.55000
- LogP: -0.51900
- Merck: 444
- Solubility: Soluble in water, slightly soluble in methanol \ ethanol \ ether \ chloroform and ethyl acetate
4-Amino-3-Hydroxybutanoic Acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H316-H320
- Warning Statement: P264-P305+P351+P338+P337+P313-P332+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:ES7015000
-
Hazardous Material Identification:
- TSCA:Yes
- Risk Phrases:R36/37/38
4-Amino-3-Hydroxybutanoic Acid Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Amino-3-Hydroxybutanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A611270-1g |
4-Amino-3-Hydroxybutanoic Acid |
924-49-2 | 1g |
$ 167.00 | 2023-09-08 | ||
| TRC | A611270-10g |
4-Amino-3-Hydroxybutanoic Acid |
924-49-2 | 10g |
$ 265.00 | 2023-09-08 | ||
| TRC | A611270-50g |
4-Amino-3-Hydroxybutanoic Acid |
924-49-2 | 50g |
$ 564.00 | 2023-09-08 | ||
| Chemenu | CM194780-500g |
4-Amino-3-hydroxybutanoic acid |
924-49-2 | 95% | 500g |
$449 | 2021-06-09 | |
| Fluorochem | 093269-5g |
DL-4-Amino-3-hydroxybutyric acid |
924-49-2 | 95% | 5g |
£16.00 | 2022-03-01 | |
| Fluorochem | 093269-25g |
DL-4-Amino-3-hydroxybutyric acid |
924-49-2 | 95% | 25g |
£49.00 | 2022-03-01 | |
| Fluorochem | 093269-100g |
DL-4-Amino-3-hydroxybutyric acid |
924-49-2 | 95% | 100g |
£181.00 | 2022-03-01 | |
| Fluorochem | 093269-250g |
DL-4-Amino-3-hydroxybutyric acid |
924-49-2 | 95% | 250g |
£368.00 | 2022-03-01 | |
| ChemScence | CS-0013138-5g |
Gamibetal |
924-49-2 | 5g |
$59.0 | 2022-04-26 | ||
| ChemScence | CS-0013138-10g |
Gamibetal |
924-49-2 | 10g |
$89.0 | 2022-04-26 |
4-Amino-3-Hydroxybutanoic Acid Production Method
Production Method 1
1.2 Reagents: Barium carbonate ; 1 h, basified, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
1.4 Reagents: Amberlite IR 120
Production Method 2
1.2 Solvents: Water ; 3 h, reflux
1.3 Reagents: Barium carbonate ; 1 h, heated
1.4 Reagents: Sulfuric acid Solvents: Water ; neutralized
- A short synthesis of 4-amino-3-hydroxybutyric acid (GABOB) via allyl cyanide, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2003, 52(8), 1879-1881
Production Method 3
- Carboxy- and cyano-hydroxylation of alkenes. Synthesis of 3-hydroxy-4-amino acids and butyrolactones via the isoxazoline route, Liebigs Annalen der Chemie, 1989, (10), 985-90
Production Method 4
- Carboxyl Synthesis from carboxylic acid derivatives, Science of Synthesis, 2006, 20, 75-92
Production Method 5
Production Method 6
Production Method 7
- A journey toward the syntheses of γ-amino-β-hydroxybutyric acid (GABOB) and carnitine, Organic Process Research & Development, 2021, 25(9), 2008-2019
Production Method 8
Production Method 9
Production Method 10
- Total synthesis of (R)-glycerol acetonide and the antiepileptic and hypotensive drug (-)-γ-amino-β-hydroxybutyric acid (GABOB): use of vitamin C as a chiral starting material, Journal of the American Chemical Society, 1980, 102(20), 6304-11
Production Method 11
- The synthesis of baclofen and GABOB via Rh(II) catalyzed intramolecular C-H insertion of α-diazoacetamides, Tetrahedron, 2005, 61(6), 1579-1586
Production Method 12
- Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid, Journal of Pharmaceutical Sciences, 1978, 67(1), 120-1
Production Method 13
- γ-Aminocrotonic acid. Vinylogs of α-amino acids, Journal of Organic Chemistry, 1954, 19, 1589-93
Production Method 14
1.2 Reagents: Phosphoric acid Solvents: Water
- N-Carbamoyl-β-alanine amidohydrolase from Agrobacterium tumefaciens C58: A promiscuous enzyme for the production of amino acids, Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 2011, 879(29), 3277-3282
Production Method 15
1.2 Reagents: Hydrochloric acid Solvents: Water
- Oxaziridine-mediated ring expansions of substituted cyclobutanones: synthesis of (-)-γ-amino-β-hydroxybutyric acid (GABOB), Synthetic Communications, 1991, 21(5), 693-701
Production Method 16
Production Method 17
Production Method 18
- Synthesis and properties of pyrrolin-2-ones, Journal of Organic Chemistry, 1979, 44(15), 2798-800
Production Method 19
- Oxidative degradation of β- and γ-amino acids by contact glow discharge electrolysis, Chemistry Letters, 1980, (4), 441-4
Production Method 20
- Synthesis and resolution of (3RS)-4-amino-3-hydroxybutananilide, Yakugaku Zasshi, 1979, 99(6), 633-41
4-Amino-3-Hydroxybutanoic Acid Raw materials
- Butanoic acid, 4-chloro-3-hydroxy-
- 2-Butenoic acid,4-amino-
- 2-Isoindolinecrotonic acid, 1,3-dioxo-, (E)- (8CI)
- 4-hydroxypyrrolidin-2-one
- 2-Pyrrolidinone, 1-(1,1-dimethylethyl)-4-(phenylmethoxy)-
- Butanoic acid, 4-[(aminocarbonyl)amino]-3-hydroxy-
- 2-Pyrrolidinone, 1-[(1S)-1-phenylethyl]-4-(phenylmethoxy)-, (4R)-
- (R)-4-Amino-3-hydroxybutanoic acid
- 2-Butenoic acid,4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, methyl ester
- Butanoic acid, 4-(acetylamino)-3-hydroxy-, methyl ester
- 4-Amino-3-hydroxy Butanoic Acid Methyl Ester Hydrochloride
- 4-amino-3-hydroxybutanenitrile hydrochloride
4-Amino-3-Hydroxybutanoic Acid Preparation Products
4-Amino-3-Hydroxybutanoic Acid Suppliers
4-Amino-3-Hydroxybutanoic Acid Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 4-Amino-3-Hydroxybutanoic Acid
4-Amino-3-Hydroxybutanoic Acid (CAS No. 924-49-2): A Comprehensive Overview
4-Amino-3-Hydroxybutanoic Acid, with the CAS number 924-49-2, is a biologically significant compound that has garnered attention in various scientific and industrial applications. This β-amino acid derivative is structurally related to gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system. Its unique chemical properties make it a valuable intermediate in pharmaceutical synthesis, nutritional supplements, and biochemical research.
The molecular formula of 4-Amino-3-Hydroxybutanoic Acid is C₄H₉NO₃, featuring both amino and hydroxyl functional groups. This bifunctional nature allows it to participate in diverse chemical reactions, making it a versatile building block in organic synthesis. Researchers have explored its potential in developing novel neuroprotective agents and metabolic regulators, particularly in studies related to brain health and energy metabolism.
In recent years, the compound has gained prominence in the field of nutraceuticals and sports nutrition. As consumers increasingly seek natural cognitive enhancers and performance boosters, 4-Amino-3-Hydroxybutanoic Acid has emerged as a subject of interest due to its structural similarity to GABA and potential effects on neurotransmitter balance. This aligns with current market trends focusing on brain health supplements and natural nootropics.
The synthesis of 4-Amino-3-Hydroxybutanoic Acid typically involves multi-step organic reactions, with careful control of stereochemistry being crucial due to the presence of chiral centers. Modern synthetic approaches emphasize green chemistry principles, reflecting the growing demand for environmentally friendly production methods in the chemical industry. These developments respond to increasing consumer awareness about sustainable chemistry and eco-friendly manufacturing processes.
Analytical characterization of 4-Amino-3-Hydroxybutanoic Acid employs advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods ensure the compound's purity and quality, which are critical factors for its applications in pharmaceutical formulations and research settings. The analytical data also helps address common questions from researchers about compound identification and purity verification.
In biochemical research, 4-Amino-3-Hydroxybutanoic Acid serves as a valuable tool for studying amino acid metabolism and neurotransmitter pathways. Its structural features make it particularly interesting for investigations into blood-brain barrier transport mechanisms and neurotransmitter modulation. These research areas have gained significant attention in the context of developing interventions for neurological conditions and cognitive enhancement.
The compound's stability and solubility properties have been extensively studied to optimize its formulation for various applications. Researchers have examined its behavior under different pH conditions and temperature ranges, providing valuable data for product development. This information addresses frequent queries from formulators about compound stability and storage conditions.
Market analysis indicates growing interest in 4-Amino-3-Hydroxybutanoic Acid across multiple regions, particularly in North America and Europe where research into cognitive health products is most advanced. The compound's potential applications in functional foods and dietary supplements align with consumer trends toward preventive healthcare and wellness-oriented products.
Quality control standards for 4-Amino-3-Hydroxybutanoic Acid continue to evolve, with regulatory bodies establishing more stringent specifications for its use in various applications. This reflects the broader industry movement toward standardized testing protocols and quality assurance measures in specialty chemicals. Manufacturers and researchers frequently search for information about analytical standards and regulatory compliance for this compound.
Future research directions for 4-Amino-3-Hydroxybutanoic Acid may explore its potential in novel drug delivery systems and as a scaffold for designing bioactive molecules. The compound's versatility and established safety profile make it an attractive candidate for further development in pharmaceutical and nutraceutical applications. These prospects align with current scientific interest in multifunctional compounds and structure-activity relationships.
In conclusion, 4-Amino-3-Hydroxybutanoic Acid (CAS 924-49-2) represents an important compound with diverse applications in research, pharmaceuticals, and nutritional science. Its unique chemical properties and biological relevance continue to drive scientific interest and commercial potential. As research advances, we can anticipate new discoveries about its mechanisms of action and expanded applications in health and wellness products.
924-49-2 (4-Amino-3-Hydroxybutanoic Acid) Related Products
- 7013-05-0((3S)-4-amino-3-hydroxybutanoic acid)
- 7013-07-2((R)-4-Amino-3-hydroxybutanoic acid)
- 352-21-6(D,L-4-amino-3-hydroxybutyric acid)
- 78330-63-9(Galantinic acid)
- 25635-44-3((S)-5-Amino-4-hydroxypentanoic acid)
- 141448-91-1(Octanoic acid, 4-amino-3-hydroxy-)
- 71609-34-2(5-Amino-3-hydroxy-valeriansaeure)
- 63278-07-9(4-amino-3-hydroxy-3-methylbutanoic acid)
- 102774-91-4(Pentanoic acid, 5-amino-4-hydroxy-, (R)-)
- 102774-90-3(Pentanoic acid, 5-amino-4-hydroxy-, (4S)-)